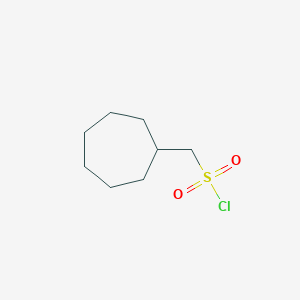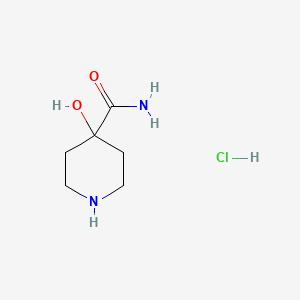
Cycloheptylmethanesulfonyl chloride
Overview
Description
Cycloheptylmethanesulfonyl chloride is an organosulfur compound with the molecular formula C8H15ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a cycloheptyl group attached to a methanesulfonyl chloride moiety. This compound is primarily used in organic synthesis as a reagent for introducing the methanesulfonyl group into various substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptylmethanesulfonyl chloride can be synthesized through the reaction of cycloheptylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Cycloheptylmethanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction: It can be reduced to cycloheptylmethanesulfinic acid using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of this compound can yield cycloheptylmethanesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Pyridine or triethylamine is often used as a base to facilitate the reaction.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically employed.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
Cycloheptylmethanesulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis:
Biological Studies: The compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and surfactants, due to its ability to introduce functional sulfonyl groups.
Mechanism of Action
The mechanism of action of cycloheptylmethanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Methanesulfonyl Chloride: A simpler analog with a similar reactivity profile but lacking the cycloheptyl group.
Tosyl Chloride: Another sulfonyl chloride derivative with a toluene group instead of a cycloheptyl group, commonly used in organic synthesis.
Uniqueness: Cycloheptylmethanesulfonyl chloride is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of sterically hindered sulfonyl derivatives and in applications where the bulkiness of the cycloheptyl group is advantageous .
Properties
IUPAC Name |
cycloheptylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2S/c9-12(10,11)7-8-5-3-1-2-4-6-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVAQJVYDIIETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














